REACTION_CXSMILES
|
C([NH:4][C:5]1[CH:10]=[C:9]2[O:11][CH2:12][O:13][C:8]2=[CH:7][C:6]=1[C:14](=[O:17])[CH2:15][Cl:16])(=O)C.Cl>C(O)C>[NH2:4][C:5]1[CH:10]=[C:9]2[O:11][CH2:12][O:13][C:8]2=[CH:7][C:6]=1[C:14](=[O:17])[CH2:15][Cl:16]
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Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=C(C=C2C(=C1)OCO2)C(CCl)=O
|
Name
|
2'-pivoylamino-4',5'-methylenedioxy-2-chloroacetophenone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
NaOH ice
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for about an hour
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (3×70 mL)
|
Type
|
WASH
|
Details
|
washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (anhydrous sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a greenish-yellow solid
|
Type
|
CUSTOM
|
Details
|
This solid is recrystallized from ethyl acetate/isopropanol/hexane
|
Type
|
ADDITION
|
Details
|
treated with activated charcoal
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C2C(=C1)OCO2)C(CCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.39 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 51.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |